molecular formula C24H25NO2 B15195393 4-Methoxy-N-tritylbutanamide CAS No. 6622-13-5

4-Methoxy-N-tritylbutanamide

Cat. No.: B15195393
CAS No.: 6622-13-5
M. Wt: 359.5 g/mol
InChI Key: XWIYHKPRCOYHRU-UHFFFAOYSA-N
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Description

4-Methoxy-N-tritylbutanamide is a chemical compound of interest in organic synthesis and pharmaceutical research, with the molecular formula C₂₄H₂₅NO₂ and a molecular weight of 359.46 g/mol . This molecule incorporates a trityl (triphenylmethyl) group attached to a nitrogen atom, a feature commonly exploited as a protecting group for primary amines during multi-step synthetic sequences. The trityl group's significant steric bulk effectively shields the amine functionality from reactive conditions, allowing for selective chemical transformations elsewhere on the molecule, particularly on the 4-methoxybutanamide backbone. Subsequent mild acid treatment readily removes the trityl group to regenerate the original amine, making it a valuable tool for researchers constructing complex molecules, such as active pharmaceutical ingredients (APIs) and specialized polymers. This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6622-13-5

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

4-methoxy-N-tritylbutanamide

InChI

InChI=1S/C24H25NO2/c1-27-19-11-18-23(26)25-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,25,26)

InChI Key

XWIYHKPRCOYHRU-UHFFFAOYSA-N

Canonical SMILES

COCCCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy N Tritylbutanamide and Its Precursors

Direct Amidation and Coupling Strategies for N-Tritylbutanamide Formation

The most direct route to 4-Methoxy-N-tritylbutanamide involves the formation of an amide bond between 4-methoxybutanoic acid and tritylamine (B134856). This transformation typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the sterically hindered tritylamine.

Alternatively, a plausible pathway involves the utilization of a keto-amide precursor, which can be subsequently reduced to the target methoxy (B1213986) derivative.

Utilizing 4-oxo-N-tritylbutanamide as a Key Intermediate in Coupling Reactions

A hypothetical, yet chemically sound, approach to this compound involves the initial synthesis of 4-oxo-N-tritylbutanamide. This intermediate could be formed by coupling 4-oxobutanoic acid with tritylamine. The ketone functionality within this intermediate then serves as a handle for the introduction of the methoxy group via reductive amination or reduction followed by etherification.

The synthesis of the N-tritylamide from the corresponding carboxylic acid can be achieved using various coupling reagents. Standard peptide coupling reagents are often employed for such transformations.

Examination of Optimized Reaction Conditions and Yields

The efficiency of the direct amidation of 4-methoxybutanoic acid with tritylamine is highly dependent on the choice of coupling agent and reaction conditions. Due to the steric bulk of the trityl group, robust activation of the carboxylic acid is necessary.

Commonly used coupling reagents for the formation of amide bonds from carboxylic acids and amines include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The use of phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can also be effective, particularly for sterically hindered amines.

A study on the synthesis of primary amides using tritylamine as an ammonia (B1221849) synthon demonstrated that acylation of tritylamine can be achieved with activated carboxylic acid derivatives. nih.gov For instance, the reaction can be carried out by first converting the carboxylic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with tritylamine in the presence of a base. nih.gov

In the context of the reductive amination of a keto-amide precursor, the reduction of the ketone in 4-oxo-N-tritylbutanamide to a hydroxyl group would be the first step, followed by methylation to yield the methoxy ether. Catalytic hydrogenation is a common method for the reduction of ketones. libretexts.orgnih.gov

Below is a table summarizing potential reaction conditions for the direct amidation approach.

Table 1: Potential Reaction Conditions for the Synthesis of this compound via Direct Amidation

Coupling ReagentAdditiveSolventTemperature (°C)Reported Yields (Analogous Reactions)
DCCDMAPDichloromethane (B109758) (DCM)Room TemperatureGood
EDCHOBt, DIPEAAcetonitrile (B52724)Room TemperatureGood to Excellent
SOCl₂ (via acid chloride)PyridineDichloromethane (DCM)0 to Room TemperatureGood
PyBOPDIPEATetrahydrofuran (THF)Room TemperatureModerate to Good

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product (e.g., Preparative HPLC)

The purification of the synthetic intermediates and the final product, this compound, is crucial for obtaining a compound of high purity. Due to the non-polar nature of the trityl group, these compounds are often amenable to purification by normal-phase chromatography on silica (B1680970) gel.

For highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. google.comlabcompare.cominterchim.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of a wide range of organic compounds.

A typical preparative RP-HPLC method would involve a C18 column and a gradient elution system, commonly using a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. organic-chemistry.org The separation is based on the differential partitioning of the components of the mixture between the non-polar stationary phase and the polar mobile phase. The fractions containing the pure product are collected and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified compound.

Advanced Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. libretexts.orgnih.govrsc.orgsielc.com In the context of synthesizing this compound, several green chemistry principles can be applied.

One key aspect is the choice of solvent. Traditional solvents for amide coupling reactions, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are facing increasing scrutiny due to their environmental and health concerns. sielc.com Research has focused on identifying greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered more environmentally benign and can often be used as effective replacements in amide bond formation reactions. sielc.com Water is also being explored as a sustainable solvent for amide synthesis. libretexts.org

Catalytic methods for amide bond formation are also a significant area of green chemistry research. rsc.org These methods aim to replace stoichiometric activating reagents with catalytic amounts of a promoter, thereby reducing waste. While not yet universally applicable, the development of new catalytic systems is an ongoing effort.

For the reductive amination pathway, the use of catalytic hydrogenation with molecular hydrogen is a green reduction method as the only byproduct is water.

Chemical Transformations and Reactivity of 4 Methoxy N Tritylbutanamide

Reactivity of the Amide Bond: Hydrolysis and Functional Group Interconversions

The amide bond is generally the most stable carboxylic acid derivative, requiring vigorous conditions for cleavage. masterorganicchemistry.comyoutube.com However, its reactivity is influenced by the nature of its substituents. fiveable.me

Hydrolysis: The conversion of 4-Methoxy-N-tritylbutanamide back to its parent carboxylic acid, 4-methoxybutanoic acid, and tritylamine (B134856) requires hydrolysis. This reaction breaks the carbon-nitrogen bond of the amide.

Acid-Catalyzed Hydrolysis: This process typically involves heating the amide in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. Proton transfer to the nitrogen atom makes the -NHTr group a better leaving group (tritylamine). The collapse of the tetrahedral intermediate reforms the carbonyl group and releases tritylamine, which is then protonated to form a tritylammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Saponification can be achieved by heating the amide with a strong base like sodium hydroxide (B78521). youtube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate expels the trityl-amide anion, which is a very poor leaving group. However, this anion can then deprotonate the newly formed carboxylic acid, driving the reaction toward completion. The final products are the sodium salt of 4-methoxybutanoic acid and tritylamine. youtube.com Tertiary amides are noted to be particularly difficult to cleave under these conditions. arkat-usa.org

Functional Group Interconversions: While hydrolysis to the carboxylic acid is the most common reaction, the amide group can, in principle, be converted to other functionalities.

Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. This reaction would cleave the C=O bond entirely, converting this compound into N-(4-methoxybutyl)tritylamine. libretexts.org

Conversion to Nitriles: Primary amides can be dehydrated using reagents like thionyl chloride (SOCl₂) to form nitriles. libretexts.org However, this is not applicable to N-substituted amides like this compound.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (–OCH₃) is an ether functionality located at the end of the butanamide chain. Ethers are generally unreactive, but under specific, harsh conditions, they can be cleaved.

Ether Cleavage: The primary reaction involving the methoxy group is its cleavage to form a primary alcohol. This transformation requires strong reagents to break the stable carbon-oxygen bond.

Reaction with Strong Acids: Treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion (Br⁻ or I⁻) on the methyl carbon. This yields 4-hydroxy-N-tritylbutanamide and methyl bromide or methyl iodide.

Reaction with Lewis Acids: Certain Lewis acids, most notably boron tribromide (BBr₃), are highly effective at cleaving ethers, often under milder conditions than strong mineral acids. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack and workup to reveal the alcohol.

The reactivity of the methoxy group can also be influenced by its position. While it is on a flexible alkyl chain in this molecule, methoxy groups on aromatic rings are known to be electron-donating at the ortho and para positions, which can influence reactions on the ring itself. libretexts.orgwikipedia.org

Selective Deprotection Strategies for the N-Trityl Moiety

The N-trityl (triphenylmethyl, Tr) group is a bulky protecting group for amines, prized for its selective removal under mild acidic conditions that often leave other acid-sensitive groups, like esters and even some amides, intact. arkat-usa.orgontosight.ai Its removal from this compound to yield 4-methoxybutanamide (B3423245) is a key transformation.

The high stability of the trityl cation, due to resonance delocalization across the three phenyl rings, is the reason for its acid lability.

Common Deprotection Conditions:

Reagent(s)Solvent(s)ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room TemperatureA widely used method. The volatile byproducts are easily removed. arkat-usa.org
Formic Acid-Room Temperature or mild heatA milder alternative to TFA.
Acetic Acid (80%)WaterHeatingOften used for complete deprotection when milder methods are insufficient.
Catalytic H₂Pd/CMethanol (B129727)Hydrogenolysis can also cleave the trityl group, though this is less common for N-trityl groups compared to N-benzyl groups.
Lewis AcidsDCMRoom TemperatureMild Lewis acids can also effect deprotection.

The choice of reagent allows for fine-tuning the selectivity. For instance, very mild acid can deprotect a more labile methoxy-substituted trityl group in the presence of a standard trityl group. tubitak.gov.tr The released trityl cation is typically scavenged by a nucleophile present in the reaction mixture, such as water, methanol, or a silane (B1218182) like triisopropylsilane. arkat-usa.org

Reactions at the Butanamide Carbon Chain: α-Carbon and Other Position Reactivity

The butanamide chain offers sites for potential functionalization, most notably the α-carbon (the carbon adjacent to the amide carbonyl).

α-Carbon Reactivity: The protons on the α-carbon are weakly acidic (pKa ≈ 30 for amides) and can be removed by a very strong base to form an enolate or a related nucleophilic species. nih.gov

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the α-carbon. The resulting enolate is a nucleophile and can react with electrophiles, such as alkyl halides (e.g., methyl iodide), in an α-alkylation reaction. libretexts.org This would introduce a substituent at the C2 position of the butanamide chain. The steric bulk of the N-trityl group could influence the stereoselectivity of this reaction if a chiral center is formed. fiveable.me

Other Position Reactivity: The carbons further down the chain (β and γ positions) are generally unreactive, behaving like typical alkanes. However, functionalization could be achieved through radical reactions, such as free-radical halogenation, though this would likely be unselective and affect multiple positions on the chain.

Derivatization and Analog Synthesis Based on the 4 Methoxy N Tritylbutanamide Scaffold

Design Principles for Structure-Activity Relationship (SAR) Studies

SAR studies focusing on the 4-Methoxy-N-tritylbutanamide scaffold have been instrumental in identifying key structural features that govern its inhibitory activity. These investigations have primarily centered on modifications to the butanamide chain and the N-trityl group, aiming to enhance binding affinity and selectivity for target enzymes. acs.orgnih.gov

Alterations to the 4-methoxybutanamide (B3423245) portion of the molecule have been a key strategy in optimizing inhibitory potential. Research has shown that the length and composition of the aliphatic chain are critical. For instance, in the context of NNMT inhibition, the aliphatic moiety's length corresponding to the amino acid side chain of the natural methyl donor, S-adenosyl-l-methionine (SAM), is favored. acs.org This suggests that the butanamide chain plays a significant role in positioning the inhibitor within the enzyme's active site.

The bulky N-trityl group is a crucial pharmacophoric feature, likely contributing to the compound's activity through hydrophobic interactions within the enzyme's binding pocket. acs.orgmdpi.com SAR studies have explored the impact of various substitutions on the trityl group's aromatic rings. It has been found that the introduction of electron-withdrawing or electron-donating groups can significantly influence inhibitory potency. mdpi.comresearchgate.net For example, in a series of NNMT inhibitors, compounds with electron-withdrawing substituents at the 4-position of an aromatic ring demonstrated notable activity. mdpi.com This highlights the electronic properties of the aromatic substituents as a key determinant of binding affinity.

Synthesis of Conjugates and Bioconjugates for Specific Research Applications

While direct information on the synthesis of conjugates and bioconjugates specifically from this compound is limited in the provided results, the broader context of derivatizing similar scaffolds suggests potential applications. The butanamide backbone offers a versatile platform for attaching various functional groups, such as fluorescent tags or affinity labels. These bioconjugates could be invaluable tools for studying the localization and interactions of target enzymes within cellular environments.

Development of Bisubstrate Analogues for Enzyme Inhibition Studies (e.g., Nicotinamide (B372718) N-Methyltransferase Inhibitors)

A significant advancement in utilizing the this compound scaffold has been the design of bisubstrate analogues for inhibiting NNMT. nih.govacs.orgnih.gov This strategy involves creating a single molecule that mimics both the methyl donor (SAM) and the methyl acceptor (nicotinamide) substrates of the enzyme. nih.gov

By modifying a lead NNMT inhibitor, a diverse library of bisubstrate inhibitors was prepared to probe the different regions of the enzyme's active site. acs.orgnih.gov This investigation revealed that incorporating a naphthalene (B1677914) moiety, intended to bind the hydrophobic nicotinamide binding pocket via π–π stacking interactions, significantly increases the activity of these bisubstrate-like NNMT inhibitors. nih.govnih.gov One such analogue, compound 78 , emerged from these studies with a tenfold improvement in inhibitory activity over the initial lead compound, exhibiting an IC₅₀ value of 1.41 μM. acs.org This compound demonstrated a notable dose-dependent inhibitory effect on the proliferation of the HSC-2 human oral cancer cell line. nih.govacs.org

The development of these potent bisubstrate inhibitors underscores the therapeutic potential of targeting NNMT in diseases characterized by its overexpression. nih.govnih.gov

Interactive Data Table of Compounds

Compound NameChemical Structure/DescriptionResearch Application
This compoundA chemical compound featuring a trityl group attached to a butanamide backbone with a methoxy (B1213986) substituent.Scaffold for synthesizing enzyme inhibitors.
Compound 78A naphthalene-containing bisubstrate analogue derived from a this compound scaffold.Potent inhibitor of Nicotinamide N-Methyltransferase (NNMT).
ML352A potent and selective inhibitor of the presynaptic choline (B1196258) transporter (CHT) based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold.Choline transporter inhibition studies.

Advanced Spectroscopic and Analytical Characterization for N Tritylbutanamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Methoxy-N-tritylbutanamide, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the trityl, butanamide, and methoxy (B1213986) groups. The aromatic protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the downfield region, around 7.2-7.5 ppm. The methoxy group protons are expected to present as a sharp singlet at approximately 3.3 ppm. The methylene (B1212753) protons of the butanamide chain will show characteristic multiplets, with their chemical shifts influenced by the adjacent amide and methoxy functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by detailing the carbon environments. oregonstate.edu The spectrum will be characterized by signals for the quaternary carbon of the trityl group, the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the butanamide chain and the methoxy group. oregonstate.eduyoutube.com Quaternary carbons, such as the central carbon of the trityl group and the carbonyl carbon, are typically observed as weaker signals. youtube.com The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the butanamide chain, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the connectivity within the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Trityl-H (aromatic)7.20 - 7.50 (m, 15H)144.5 (Ar-C), 128.7 (Ar-CH), 128.0 (Ar-CH), 126.8 (Ar-CH)
Trityl-C (quaternary)-~70.0
NH (amide)6.0 - 6.5 (broad s, 1H)-
CH₂ (alpha to C=O)2.2 - 2.4 (t, 2H)~36.0
CH₂ (beta to C=O)1.8 - 2.0 (m, 2H)~25.0
CH₂ (gamma to C=O, alpha to OCH₃)3.4 - 3.6 (t, 2H)~70.0
OCH₃ (methoxy)~3.3 (s, 3H)~58.0
C=O (amide)-~173.0

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, s = singlet.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner, providing structural information.

The most prominent fragment is often the trityl cation ([C(C₆H₅)₃]⁺) at m/z 243, which is exceptionally stable. Other expected fragmentations would involve cleavage of the amide bond and the butoxy chain. The fragmentation pattern can help to piece together the molecular structure. libretexts.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the parent ion peak.

Expected Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
359[M]⁺ (Molecular Ion)
243[C(C₆H₅)₃]⁺ (Trityl cation) - often the base peak
167[M - C(C₆H₅)₃]⁺
116[NH-C(C₆H₅)₃]⁺
87[CH₂CH₂CH₂OCH₃]⁺
73[CH₂CH₂OCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is expected to show distinct absorption bands for the N-H bond, the C=O (carbonyl) group of the amide, the C-O bond of the ether, and the aromatic C-H bonds. quimicaorganica.orgspectroscopyonline.comyoutube.com

The N-H stretch of the secondary amide will likely appear as a single, sharp band around 3300-3500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the amide is expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The C-O stretching of the methoxy group will likely be observed around 1075-1150 cm⁻¹. The aromatic rings of the trityl group will give rise to C-H stretching bands above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amide)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
C=O (Amide)1630 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N (Amide)1200 - 1350Stretching
C-O (Ether)1075 - 1150Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with conjugated systems and chromophores. libretexts.org The primary chromophore in this compound is the trityl group. nih.gov

The trityl group typically exhibits strong absorption bands in the UV region due to π-π* transitions within the phenyl rings. nih.gov These are generally observed below 280 nm. The presence of the amide and methoxy groups is not expected to significantly shift the absorption maxima into the visible range. The UV-Vis spectrum can be useful for quantitative analysis due to the strong absorbance of the trityl chromophore. In some cases, the trityl cation, which can form in acidic solutions, displays a characteristic yellow color with absorption maxima at around 410 and 435 nm. researchgate.netresearchgate.net

Expected UV-Vis Absorption Data for this compound

Chromophore Expected λmax (nm) Transition Type
Trityl Group (Phenyl Rings)~220-230, ~260-270π → π
Amide (C=O)~200-220n → π

Chromatographic Methods for Purity Assessment and Mixture Analysis (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and a sharp peak for the pure compound. A UV detector set to one of the absorption maxima of the trityl group would be appropriate for detection.

Gas Chromatography (GC): Due to its relatively high molecular weight and boiling point, direct GC analysis of this compound may be challenging. Derivatization might be necessary to increase its volatility. nih.govcapes.gov.br However, if the compound is sufficiently thermally stable, high-temperature GC with a suitable column could be employed. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would confirm the bond lengths, bond angles, and conformation of this compound in the solid state.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy N Tritylbutanamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methoxy-N-tritylbutanamide, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure. These calculations provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap suggests higher reactivity. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which is crucial for understanding potential non-covalent interactions with a biological target. For instance, the oxygen atom of the methoxy (B1213986) group and the amide carbonyl oxygen are expected to be electron-rich, making them potential hydrogen bond acceptors.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.2 DInfluences solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

MD simulations can be performed in a simulated aqueous environment to understand the influence of solvent on the molecule's conformation. The simulations can reveal the most stable conformations of the molecule in solution and the energetic barriers between different conformational states. This information is vital for understanding how the molecule might behave in a biological system.

Ligand-Protein Docking Simulations for Binding Mode Analysis in Enzyme Systems (e.g., Nicotinamide (B372718) N-Methyltransferase)

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. In the context of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various diseases, docking simulations can elucidate how this compound and its analogues might interact with the enzyme's active site. rsc.org The design of bisubstrate analogues as inhibitors is a recognized and effective strategy for various methyltransferase enzymes. acs.org

Using software like AutoDock, researchers can dock this compound into the crystal structure of NNMT. nih.gov These simulations can predict the binding pose of the ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the methoxy group could form a hydrogen bond with a donor residue in the active site, while the trityl group might engage in hydrophobic interactions with nonpolar residues. The predicted binding orientation of quinolinium analogues has been shown to reveal selective binding to the NNMT substrate-binding site residues and essential chemical features driving protein-ligand intermolecular interactions and NNMT inhibition. nih.gov

Table 2: Predicted Interactions of this compound with NNMT Active Site Residues

Ligand MoietyInteracting Residue (Hypothetical)Interaction Type
Methoxy GroupTyr20Hydrogen Bond
Amide CarbonylAsn101Hydrogen Bond
Trityl GroupPhe73, Pro164, Trp210Hydrophobic Interactions

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Relative Binding Affinities

While docking can predict the binding mode, it is less accurate at predicting the binding affinity. Free energy perturbation (FEP) and other alchemical free energy calculations are more rigorous methods for calculating the relative binding affinities of a series of related ligands. These methods involve computationally "morphing" one ligand into another while it is bound to the protein and in solution. The difference in the free energy of these two transformations gives the relative binding free energy.

For a series of analogues of this compound, FEP could be used to predict which modifications would lead to a stronger binding affinity for NNMT. For example, one could computationally assess the effect of replacing the methoxy group with other substituents or modifying the length of the butanamide chain. This information is invaluable for prioritizing which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. To build a QSAR model for this compound analogues, a dataset of compounds with their experimentally determined inhibitory activities against NNMT would be required.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a mathematical model that relates these descriptors to the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding lead optimization. A robust correlation has been found between ligand-enzyme interaction docking scores and experimentally calculated IC50 values for NNMT inhibitors. nih.gov

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If a pharmacophore model or a 3D-QSAR model has been developed based on this compound and its active analogues, it can be used to screen virtual compound databases.

Once a promising hit is identified, computational lead optimization strategies can be employed to improve its properties. This can involve iterative cycles of designing new analogues based on insights from docking and free energy calculations, followed by virtual screening and QSAR modeling to prioritize the most promising candidates for synthesis and biological evaluation. This approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Applications in Chemical Biology and Drug Discovery Research

Utilization of 4-Methoxy-N-tritylbutanamide as a Scaffold in Small Molecule Inhibitor Development

The compound's architecture is ideally suited for modification in the creation of small molecule inhibitors, which are designed to interfere with the activity of specific enzymes. This approach has been central to the development of a new class of therapeutic agents.

Nicotinamide (B372718) N-Methyltransferase (NNMT) has emerged as a crucial therapeutic target for a range of human diseases. This enzyme is overexpressed in various cancers, metabolic disorders, and cardiovascular disease, where its elevated activity is often linked to disease progression. nih.gov NNMT's primary role is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3) and other pyridine-containing compounds. researchgate.net This process regulates energy metabolism and the levels of critical cellular metabolites. nih.govresearchgate.net

Given the link between NNMT overexpression and pathology, significant effort has been directed toward developing potent and selective small-molecule inhibitors. nih.gov Scaffolds such as this compound are central to this effort, forming the basis for libraries of "bisubstrate-like" compounds. rsc.org These inhibitors are rationally designed to block the enzyme's function. By inhibiting NNMT, these molecules can modulate the metabolic state of cells, making them valuable tools for research and potential cornerstones for new cancer therapies. rsc.org The development of these inhibitors has shown promise, with systematic modifications leading to compounds with potent, low micromolar activity against NNMT. acs.org

A key strategy in developing inhibitors from scaffolds like this compound is the "bisubstrate inhibitor" design. nih.gov This innovative approach involves creating a single molecule that mimics both of the enzyme's natural substrates: the methyl-donating cofactor (SAM) and the methyl-accepting substrate (nicotinamide). nih.govrsc.org These inhibitors are engineered to occupy both the cofactor and substrate binding sites within the NNMT active site simultaneously. nih.gov

Structural studies have confirmed this binding mode, showing that these inhibitors effectively span the active site, mimicking the ternary transition state of the enzymatic reaction. nih.govrsc.org In some advanced designs, an alkynyl linker is incorporated into the inhibitor's structure. This rigid linker is designed to perfectly span the "methyl transfer tunnel" of NNMT, closely mimicking the ideal linear geometry of the natural reaction and thereby achieving high binding affinity and potency. researchgate.netacs.org This precise molecular recognition, where the inhibitor fits snugly into the enzyme's active site, is responsible for its high potency and paves the way for the development of next-generation NNMT inhibitors. nih.govresearchgate.net

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target. For NNMT inhibitors, this means they should not significantly inhibit other related methyltransferases, as this could lead to unintended side effects. Researchers conduct selectivity profiling to assess this.

Recent studies have demonstrated a high degree of selectivity for newly developed bisubstrate NNMT inhibitors.

In one study, a potent inhibitor, compound 78, was tested against representative members of the arginine and lysine (B10760008) methyltransferase families (PRMT1 and NSD2) and showed no significant inhibition. acs.org

Another highly potent alkynyl bisubstrate inhibitor, NS1, was profiled against a panel of DNA, histone, and protein-arginine methyltransferases. It proved to be highly selective for NNMT, with the closest off-target enzyme, thiopurine S-methyltransferase (TPMT), being inhibited only at much higher concentrations. researchgate.net

A comprehensive chemoproteomic study used immobilized probes to analyze the interactions of two NNMT inhibitors across the entire cellular proteome. nih.gov This work confirmed that NNMT was the primary target for both inhibitors, substantiating their high selectivity. nih.gov However, the analysis also identified a small number of additional interacting proteins, highlighting the importance of thorough selectivity profiling to understand the complete biological activity of these compounds. nih.gov

This rigorous testing confirms that scaffolds derived from this chemical series can produce highly selective inhibitors, a crucial feature for their potential use as therapeutic agents. nih.gov

Application as a Core Structure for Chemical Probes and Imaging Agents

Beyond their therapeutic potential, potent and selective NNMT inhibitors serve as valuable chemical probes. nih.govnih.gov These tools are essential for studying the complex biological functions of NNMT in living systems. nih.govimperial.ac.uk To be effective, a chemical probe must be well-characterized, demonstrating high potency and selectivity for its target to avoid producing misleading results due to off-target effects. imperial.ac.uk

Researchers have successfully used bisubstrate inhibitors as the basis for such probes. For example, inhibitors have been attached to a solid support to create immobilized probes. nih.gov These probes are used in chemoproteomic experiments to "fish" for interacting proteins within a cell lysate, allowing for an unbiased assessment of inhibitor selectivity and the identification of potential off-target interactions. nih.gov The development of NNMT inhibitors with excellent in vivo activity and favorable metabolic properties makes them reliable chemical probes to investigate the enzyme's role in health and disease. nih.gov

Studies on Cellular Activity and Mechanisms of Action in in vitro Biological Systems (e.g., effects on cancer cell viability)

The ultimate goal of developing NNMT inhibitors is to elicit a specific biological response in a cellular context, such as halting the proliferation of cancer cells. Laboratory studies (in vitro) are used to measure this effect. Research has shown that bisubstrate NNMT inhibitors can effectively reduce cancer cell viability.

In one study, the most active inhibitor, compound 78, was tested on the HSC-2 human oral cancer cell line. acs.org The compound demonstrated a clear dose-dependent inhibition of cell proliferation. At higher concentrations, the inhibitor significantly reduced the growth of the cancer cells compared to a control. acs.org This cellular activity provides crucial validation for the inhibitor design strategy, demonstrating that potent enzymatic inhibition translates into a tangible anti-cancer effect in a biological system. acs.org

Table 1: Effect of NNMT Inhibitor (Compound 78) on HSC-2 Cancer Cell Proliferation An interactive data table showing the percentage reduction in cell proliferation at different concentrations of the inhibitor after 48 hours of treatment.

Concentration Percent Reduction in Proliferation
10 µM 20%
50 µM 21%
100 µM 27%

Data sourced from a study on bisubstrate inhibitors of NNMT. acs.org

Broader Implications in Modulating Metabolic Pathways and Biological Processes

Inhibiting NNMT has far-reaching consequences for cellular metabolism. By blocking the enzyme, inhibitors alter the cellular levels of both the cofactor S-adenosyl-L-methionine (SAM) and the substrate nicotinamide. nih.gov This has two major downstream effects. First, it impacts the SAM cycle, a critical hub for all cellular methylation reactions, which can affect gene expression and protein function. nih.gov Second, it increases the available pool of nicotinamide, which can be used to synthesize NAD+, a vital molecule for cellular energy production and redox reactions. nih.gov

NNMT expression is elevated in the adipose tissue of obese and diabetic models, and inhibiting the enzyme has been shown to increase energy expenditure and prevent weight gain in mice on a high-fat diet. researchgate.net In the context of cancer, depleting NNMT impairs glutamine metabolism, which cancer cells often rely on for energy, and negatively affects mitochondrial function, thereby reducing cellular fitness. acs.org By altering the levels of these key metabolites, NNMT inhibitors can fundamentally reprogram cellular metabolism, providing a powerful strategy to combat diseases characterized by metabolic dysregulation. nih.govresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 4-Methoxy-N-tritylbutanamide?

Methodological Answer:
The synthesis typically involves coupling a methoxy-substituted carboxylic acid derivative (e.g., 4-methoxybutanoic acid) with a trityl-protected amine. A standard approach uses coupling agents like HATU or DCC with DMAP catalysis under inert conditions . For example:

Activate the carboxylic acid using DCC/DMAP in dry dichloromethane.

React with tritylamine at 0°C–RT for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key challenges include avoiding trityl group cleavage under acidic conditions and ensuring high regioselectivity .

Advanced: How can researchers optimize reaction conditions to minimize trityl group deprotection during synthesis?

Methodological Answer:
Trityl groups are acid-labile, requiring strict pH control. Optimize by:

  • Using non-acidic coupling agents (e.g., HATU instead of DCC).
  • Maintaining temperatures below 25°C during activation.
  • Employing scavengers like 2,6-lutidine to neutralize trace acids .
    Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm product stability using LC-MS to detect trityl cleavage by-products .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR : Confirm methoxy (δ 3.2–3.4 ppm) and trityl proton signals (δ 7.2–7.5 ppm, aromatic) .
  • HRMS : Verify molecular ion peak (expected [M+H]+ ~450–470 m/z depending on substituents) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H2O + 0.1% TFA) .

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:
Discrepancies in NMR or MS data may arise from rotational isomers or impurities. Mitigate by:

  • Recording NMR at elevated temperatures (e.g., 50°C) to average rotamer signals.
  • Using 2D NMR (HSQC, HMBC) to assign overlapping proton environments .
  • Cross-validate with computational methods (DFT-based chemical shift predictions) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent:

  • Hydrolysis of the amide bond (avoid moisture).
  • Photodegradation of the trityl group .
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced: How to design assays for evaluating the biological activity of this compound?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence polarization assays for kinases or proteases.
  • Cellular uptake : Track trityl-group fluorescence in live-cell imaging (λex 280 nm, λem 350 nm) .
    Address contradictory activity reports by comparing assay conditions (e.g., buffer pH, serum content) and validating with orthogonal methods (SPR vs. ITC) .

Basic: What computational tools predict the reactivity of the methoxy and trityl groups?

Methodological Answer:
Use DFT calculations (Gaussian or ORCA) to model:

  • Electron density maps (Methoxy: electron-donating; Trityl: steric bulk).
  • Transition states for hydrolysis or nucleophilic attacks .
    Validate predictions with kinetic studies (e.g., Arrhenius plots for degradation rates) .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:
Contradictions may stem from impurities or assay variability. Solutions:

  • Reproduce studies with independently synthesized batches.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
  • Apply multivariate statistical analysis (PCA) to correlate structural features with activity trends .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Avoid inhalation: Work in a fume hood during weighing.
  • Dispose via licensed hazardous waste services due to potential ecotoxicity .

Advanced: How to design a scalable purification protocol for gram-scale synthesis?

Methodological Answer:
Replace column chromatography with:

  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) using solubility parameters.
  • Centrifugal partition chromatography (CPC) : Ideal for heat-sensitive compounds .
    Validate purity at each stage via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.